Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate is a complex organic compound that features a benzodioxin ring, a thiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling Reactions: The benzodioxin and thiophene rings can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin and thiophene rings could play a role in binding to molecular targets, while the ester group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]acetate: Similar structure but with an acetate group instead of a thiophene ring.
Methyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the combination of its benzodioxin and thiophene rings, which can confer specific electronic properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H21NO5S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21NO5S/c1-2-27-23(26)21-16(19-13-28-17-10-6-7-11-18(17)29-19)14-30-22(21)24-20(25)12-15-8-4-3-5-9-15/h3-11,14,19H,2,12-13H2,1H3,(H,24,25) |
InChI Key |
CDQDYPVZMKGBNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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